Methyl 3-(methylthio)butanoate is an ester with a sulfur-containing side chain. While not extensively studied, it has been identified as a volatile compound in pineapple fruit, contributing to its characteristic aroma profile. [, ]
Related Compounds
Ethyl 3-(Methylthio)propanoate
Compound Description: Ethyl 3-(methylthio)propanoate is a volatile sulfur compound found in pineapple. It contributes to the fruity aroma of pineapple. []
Methyl 3-(Methylthio)-(E)-2-propenoate
Compound Description: Methyl 3-(methylthio)-(E)-2-propenoate is a sulfur compound identified in pineapple essence. Its specific odor contribution to pineapple aroma is assessed in the research. []
Methyl 3-(Methylthio)-(Z)-2-propenoate
Compound Description: Methyl 3-(methylthio)-(Z)-2-propenoate is a sulfur compound found in pineapple essence, and its potential contribution to pineapple aroma has been studied. []
Ethyl 3-(Methylthio)-(E)-2-propenoate
Compound Description: Ethyl 3-(methylthio)-(E)-2-propenoate is a sulfur-containing compound identified in pineapple essence. Its potential role in the overall aroma profile of pineapple is investigated in the research. []
Ethyl 3-(Methylthio)-(Z)-2-propenoate
Compound Description: This compound is identified as a volatile sulfur compound present in pineapple essence. []
Methyl 4-(Methylthio)butanoate
Compound Description: This compound is identified as a sulfur-containing component found in pineapple essence. []
Ethyl 4-(Methylthio)butanoate
Compound Description: This sulfur compound is tentatively identified as a constituent of pineapple essence. []
2-Hydroxy-4-(methylthio)butanoate (HMTBa)
Compound Description: 2-Hydroxy-4-(methylthio)butanoate (HMTBa) is a methionine analog studied for its effects on milk fat synthesis in dairy cows. Research indicates that it can mitigate milk fat depression, a condition characterized by reduced milk fat yield, often induced by diets rich in unsaturated fatty acids. HMTBa appears to influence rumen fermentation, impacting the production of certain fatty acids associated with milk fat depression. [, , , ]
Methyl 2-Methylbutanoate
Compound Description: Methyl 2-methylbutanoate is a key aroma compound in pineapple, described as having a fruity, sweet odor. It is found in significant quantities in various pineapple varieties and contributes to their characteristic aroma profile. [, , ]
Ethyl 2-Methylbutanoate
Compound Description: Ethyl 2-methylbutanoate is a significant aroma compound found in pineapple. It possesses a distinct fruity and sweet aroma, contributing to the overall sensory profile of pineapple fruit. [, , ]
Synthesis Analysis
The synthesis of methyl 3-(methylthio)butanoate can be achieved through several methods, primarily involving the free radical addition of methyl mercaptan to appropriate olefinic substrates. A notable synthetic route involves the following steps:
Free Radical Addition: Methyl mercaptan is reacted with a nonconjugated olefinic substrate, such as methyl 2-hydroxy-3-butenoate, using a free radical initiator like azobisisobutyronitrile (AIBN). This reaction typically occurs under controlled temperature and pressure conditions (50–60°C and 50–70 psig, respectively) in a metal pressure vessel.
Reaction Conditions: The reaction mixture is cooled with liquid nitrogen initially and then allowed to warm gradually while being agitated. The duration of this reaction is around five hours, ensuring complete conversion of the reactants into the desired product.
Purification: After the reaction, the product is purified through distillation, where it is collected at specific temperature ranges (e.g., between 86°C and 152°C), ensuring high purity levels as confirmed by gas chromatography.
Molecular Structure Analysis
The molecular structure of methyl 3-(methylthio)butanoate can be described as follows:
Functional Groups: The compound contains an ester functional group (–COO–) and a thioether group (–S–).
Structural Formula: The compound can be represented structurally as:
CH3O−C(CH2CH3)(SCH3)
Geometric Configuration: The presence of the methylthio group influences the steric and electronic properties of the molecule, potentially affecting its reactivity and interaction with other chemical species.
Chemical Reactions Analysis
Methyl 3-(methylthio)butanoate can undergo various chemical reactions typical for esters and thioesters:
Hydrolysis: In the presence of water and an acid or base catalyst, methyl 3-(methylthio)butanoate can hydrolyze to yield methanol and 3-(methylthio)butanoic acid.
Transesterification: This compound can react with alcohols in the presence of an acid catalyst to form different esters.
Oxidation Reactions: The thioether group may undergo oxidation under certain conditions, leading to sulfoxides or sulfones.
Mechanism of Action
The mechanism of action for methyl 3-(methylthio)butanoate primarily relates to its role in flavoring and fragrance applications:
Flavor Profile: The compound contributes to specific flavor notes due to its sulfur-containing structure, which is often associated with umami or savory flavors.
Interaction with Olfactory Receptors: The unique molecular structure allows it to interact with olfactory receptors, enhancing its effectiveness as a flavoring agent in food products.
Physical and Chemical Properties Analysis
Methyl 3-(methylthio)butanoate exhibits several key physical and chemical properties:
Physical State: Typically found as a colorless liquid.
Odor: Characterized by a strong, distinctive sulfurous odor that contributes to its applications in flavoring.
Solubility: Soluble in organic solvents like ethanol and ether but less soluble in water due to its hydrophobic nature.
Boiling Point: The boiling point is generally around 150°C under standard atmospheric conditions.
These properties make it suitable for incorporation into various formulations in the food industry.
Applications
Methyl 3-(methylthio)butanoate has various scientific applications, particularly in:
Flavoring Agents: Widely used in food products for its unique taste profile.
Fragrance Industry: Employed in perfumes and scented products due to its pleasant odor characteristics.
Biochemical Research: Investigated for potential roles in metabolic pathways involving sulfur compounds.
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